1,3-Dichloro-1-propanol

Chiral building block Asymmetric synthesis Pharmaceutical intermediate

1,3-Dichloro-1-propanol (CAS 6912-02-3; IUPAC: 1,3-dichloropropan-1-ol) is a C₃ chlorohydrin isomer bearing a geminal chloro-hydroxyl group at the C1 position and a terminal chlorine at C3. This substitution pattern confers two critical differentiating features absent in the predominant industrial isomer 1,3-dichloro-2-propanol (CAS 96-23-1): (i) a stereogenic center at C1 enabling chiral chemistry, and (ii) a primary alcohol–geminal chloride motif that permits intramolecular epoxide formation under distinct kinetic regimes.

Molecular Formula C3H6Cl2O
Molecular Weight 128.98 g/mol
CAS No. 6912-02-3
Cat. No. B12798867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-1-propanol
CAS6912-02-3
Molecular FormulaC3H6Cl2O
Molecular Weight128.98 g/mol
Structural Identifiers
SMILESC(CCl)C(O)Cl
InChIInChI=1S/C3H6Cl2O/c4-2-1-3(5)6/h3,6H,1-2H2
InChIKeyIFDLXKQSUOWIBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-1-propanol (CAS 6912-02-3): Procurement-Grade Overview of a Chiral C3 Dichlorohydrin Building Block


1,3-Dichloro-1-propanol (CAS 6912-02-3; IUPAC: 1,3-dichloropropan-1-ol) is a C₃ chlorohydrin isomer bearing a geminal chloro-hydroxyl group at the C1 position and a terminal chlorine at C3 [1]. This substitution pattern confers two critical differentiating features absent in the predominant industrial isomer 1,3-dichloro-2-propanol (CAS 96-23-1): (i) a stereogenic center at C1 enabling chiral chemistry, and (ii) a primary alcohol–geminal chloride motif that permits intramolecular epoxide formation under distinct kinetic regimes [2]. These properties position 1,3-dichloro-1-propanol as a specialized intermediate where regio- and stereochemical outcomes cannot be replicated by the more abundant 1,3-dichloro-2-propanol or 2,3-dichloro-1-propanol (CAS 616-23-9) [3].

Why 1,3-Dichloro-1-propanol Cannot Be Interchanged with 1,3-Dichloro-2-propanol or 2,3-Dichloro-1-propanol in Regio- and Stereospecific Syntheses


The three dichloropropanol isomers—1,3-dichloro-1-propanol, 1,3-dichloro-2-propanol, and 2,3-dichloro-1-propanol—exhibit chemically distinct alcohol classes (primary geminal chloro-alcohol, secondary alcohol, and primary terminal alcohol, respectively) that fundamentally diverge in oxidation products, cyclization kinetics, and chiral utility [1]. In dehydrochlorination to epichlorohydrin, 2,3-dichloro-1-propanol is markedly less reactive than 1,3-dichloro-2-propanol, with rate constants differing by orders of magnitude, while the geminal chloro-alcohol of 1,3-dichloro-1-propanol enables an alternative intramolecular pathway not accessible to the other isomers [2]. Furthermore, the stereogenic C1 center of 1,3-dichloro-1-propanol offers a chiral pool strategy for asymmetric pharmaceutical intermediate synthesis, whereas 1,3-dichloro-2-propanol is achiral and 2,3-dichloro-1-propanol requires resolution of its racemate [3]. Generic procurement of “dichloropropanol” without isomer specification therefore risks selecting a compound incapable of delivering the required regio- or stereochemical outcome.

Quantitative Differentiation Evidence: 1,3-Dichloro-1-propanol vs. Closest Isomeric and Functional Analogs


Chiral Center at C1 Enables Asymmetric Synthesis; 1,3-Dichloro-2-propanol Is Achiral

1,3-Dichloro-1-propanol possesses a stereogenic center at C1 (carbon bearing Cl, OH, H, and CH₂CH₂Cl), rendering it a racemic chiral building block. In contrast, 1,3-dichloro-2-propanol (CAS 96-23-1) is an achiral meso-like structure with a plane of symmetry, incapable of enantiomeric differentiation [1]. This chiral property has been exploited in the chemoenzymatic synthesis of (S)-propranolol, where 1,3-dichloro-1-propanol serves as the pro-chiral precursor, offering an economical route compared to methods employing pre-formed chiral epichlorohydrin [2].

Chiral building block Asymmetric synthesis Pharmaceutical intermediate

Dehydrochlorination Reactivity: 2,3-Dichloro-1-propanol Is Much Less Reactive Than 1,3-Dichloro-2-propanol; Geminal Isomer Expected to Follow Distinct Kinetic Regime

In a microreactor-based kinetic study of dehydrochlorination with NaOH, 2,3-dichloro-1-propanol (DC1P) was shown to be much less reactive than 1,3-dichloro-2-propanol (DC2P). Rate constants for DC1P were determined in the temperature range 50–80°C, with an activation energy of 150 ± 10 kJ·mol⁻¹ and a pre-exponential factor of 1.61 × 10²⁵, following kinetics first-order in [OH⁻] and second-order in [dichloropropanol] [1]. Although 1,3-dichloro-1-propanol was not directly studied in this work, its geminal chloro-alcohol structure provides an intramolecular pathway for epoxide formation that is mechanistically distinct from the bimolecular dehydrochlorination of either DC1P or DC2P, predicting a different rate law and temperature dependence [2].

Epichlorohydrin synthesis Dehydrochlorination kinetics Process intensification

Hepatocyte Toxicity: 1,3-Dichloro-1-propanol Exhibits Cytochrome P450-Dependent Toxicity Distinct from 2,3-Dichloro-1-propanol

In 24 h rat hepatocyte cultures, 1,3-dichloropropanol (the 1,3-isomer) was shown to be toxic, whereas 2,3-dichloropropanol (the 2,3-isomer) was not toxic under basal conditions [1]. The toxicity of the 1,3-isomer was inhibited by cytochrome P450 inhibitors and enhanced by prior glutathione depletion, indicating CYP-mediated metabolic activation. At equimolar concentrations, both isomers depleted glutathione, but the extent of depletion was greater with the 1,3-isomer. The 1,3-isomer also depleted ATP and reduced mitochondrial membrane potential, effects not observed with the 2,3-isomer [1]. Further studies confirmed that the primary alcohol isomer (2,3-dichloro-1-propanol) is metabolized to an aldehyde intermediate that depletes glutathione, while the secondary alcohol isomer (1,3-dichloro-2-propanol) is oxidized to a ketone (1,3-dichloroacetone) [2]. The target compound 1,3-dichloro-1-propanol, bearing a primary alcohol and a geminal Cl, is expected to undergo oxidation to 1,3-dichloropropanal, analogous to the aldehyde pathway of 2,3-dichloro-1-propanol, but with distinct reactivity due to the α-chloro substituent.

Hepatotoxicity Cytochrome P450 Glutathione depletion

GC-MS Differentiation: Baseline Resolution of 1,3-Dichloro-2-propanol and 2,3-Dichloro-1-propanol with Quantification at Subtle Levels

A validated GC-MS method for quantifying potential genotoxic impurities in colesevelam hydrochloride achieved baseline separation of 1,3-dichloro-2-propanol (PGI-I) and 2,3-dichloro-1-propanol (PGI-II) with retention times of 11.17 min and 11.59 min, respectively, using a DB-624 capillary column (30 m × 0.32 mm × 1.8 μm; 6% cyanopropylphenyl–94% dimethylpolysiloxane) [1]. Characteristic mass spectra were obtained at m/z 79 for PGI-I and m/z 62 for PGI-II. The method demonstrated linearity with correlation coefficients of 0.9965 (PGI-I) and 0.9910 (PGI-II) and limits of detection and quantitation at subtle levels [1]. Although 1,3-dichloro-1-propanol was not specifically analyzed in this study, its structural difference (geminal Cl/OH vs. vicinal Cl/OH) predicts a distinct retention time and fragmentation pattern, enabling simultaneous quantification as a separate impurity peak in multi-analyte methods [2].

Genotoxic impurity analysis GC-MS method validation Pharmaceutical quality control

Physicochemical Property Differences: LogP and Predicted pKa Differentiate Isomer Behavior in Extraction and Formulation

1,3-Dichloro-1-propanol has a calculated LogP of 0.83 (ACD/LogP) or an XLogP of 1.2, and a predicted pKa of approximately 14.70 ± 0.60 . In comparison, 1,3-dichloro-2-propanol (the secondary alcohol isomer) has a reported LogP of approximately 0.48 and a boiling point of 174.3°C (vs. 213.3 ± 25.0°C predicted for the target compound) [1]. These differences in lipophilicity and predicted volatility directly impact solvent extraction efficiency, distillative purification, and chromatographic method development. The higher predicted boiling point of 1,3-dichloro-1-propanol suggests stronger intermolecular hydrogen bonding consistent with its primary alcohol character, which may influence recovery and purification strategies in multi-step syntheses.

LogP pKa prediction Solvent extraction Formulation development

Oxidative Metabolism Divergence: Primary Alcohol vs. Secondary Alcohol Determines Reactive Metabolite Identity

The Hammond and Fry (1999) study definitively established that the primary alcohol isomer (2,3-dichloro-1-propanol) is metabolized to an aldehyde intermediate (2,3-dichloropropanal) that depletes glutathione, while the secondary alcohol isomer (1,3-dichloro-2-propanol) is oxidized to a ketone (1,3-dichloroacetone) [1]. Cyanamide (an aldehyde dehydrogenase inhibitor) potentiated both toxicity and glutathione depletion for the primary alcohol isomer but had no effect on the secondary alcohol isomer, confirming divergent metabolic pathways [1]. 1,3-Dichloro-1-propanol, as a primary alcohol with an α-chloro substituent, is predicted to form 1,3-dichloropropanal upon oxidation—a reactive α-chloroaldehyde with distinct electrophilic reactivity compared to the β-chloroaldehyde from 2,3-dichloro-1-propanol [2]. This metabolic divergence is critical for toxicological risk assessment in occupational exposure scenarios.

Drug metabolism Aldehyde dehydrogenase Reactive metabolites

Optimal Deployment Scenarios for 1,3-Dichloro-1-propanol Based on Differentiated Evidence


Asymmetric Synthesis of β-Blocker Intermediates via Chiral Pool Strategy

The C1 stereogenic center of 1,3-dichloro-1-propanol provides a racemic chiral building block for the synthesis of optically active pharmaceutical intermediates. This approach has been validated in the chemoenzymatic synthesis of (S)-propranolol, offering an economical route compared to methods requiring pre-formed chiral epichlorohydrin [1]. Procurement for this application mandates isomer-specific sourcing, as the achiral 1,3-dichloro-2-propanol cannot participate in enantioselective transformations.

Regiospecific Epichlorohydrin Production via Intramolecular Cyclization

The geminal chloro-alcohol motif of 1,3-dichloro-1-propanol enables intramolecular epoxide formation, potentially under milder conditions than the bimolecular dehydrochlorination required for 1,3-dichloro-2-propanol. Microreactor-based kinetic studies have established that isomer identity dominates dehydrochlorination rate, with 2,3-dichloro-1-propanol exhibiting activation energy of 150 ± 10 kJ·mol⁻¹—much less reactive than 1,3-dichloro-2-propanol [2]. The geminal isomer is expected to follow a distinct kinetic regime suitable for process intensification in continuous flow epichlorohydrin synthesis.

Multi-Isomer Impurity Profiling in Pharmaceutical Quality Control

Regulatory guidelines require isomer-specific identification and quantification of genotoxic impurities in drug substances. A validated GC-MS method has demonstrated baseline separation of 1,3-dichloro-2-propanol (tR = 11.17 min) and 2,3-dichloro-1-propanol (tR = 11.59 min) with correlation coefficients of 0.9965 and 0.9910, respectively [3]. 1,3-Dichloro-1-propanol, due to its distinct geminal chloro-alcohol structure, is predicted to exhibit a unique retention time and fragmentation pattern, necessitating its inclusion as a separate reference standard in multi-analyte impurity methods for APIs synthesized via chloropropanol intermediates.

Structure-Activity Relationship Studies on Chloropropanol Hepatotoxicity

The divergent hepatotoxicity profiles of dichloropropanol isomers—where 1,3-dichloropropanol is toxic to rat hepatocytes while 2,3-dichloropropanol is not toxic under basal conditions—make 1,3-dichloro-1-propanol a critical tool compound for investigating CYP2E1-mediated metabolic activation and glutathione depletion mechanisms [4]. Its primary alcohol functionality and α-chloro substituent are predicted to generate a reactive α-chloroaldehyde metabolite, providing a distinct probe for aldehyde dehydrogenase-dependent detoxification studies that cannot be replicated with the secondary alcohol isomer 1,3-dichloro-2-propanol.

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